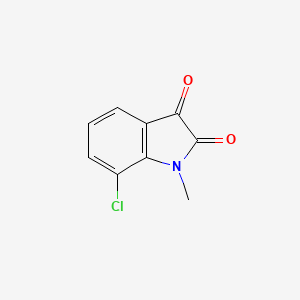

7-chloro-1-methyl-1H-indole-2,3-dione

Description

Significance of Indole-2,3-dione Core in Heterocyclic Chemistry

The indole (B1671886) nucleus is a vital structural motif found in numerous natural and synthetic molecules with significant biological activity. mdpi.com The isatin (B1672199) core, an indole derivative, is a versatile precursor for a vast array of biologically potent molecules, which has led to its extensive use in organic synthesis. cymitquimica.comchemicalbook.com Its structure is characterized by a bicyclic system containing a benzene (B151609) ring fused to a pyrrole (B145914) ring, with two carbonyl groups at the C2 and C3 positions. uobaghdad.edu.iq This arrangement of an aromatic ring, a ketone, and a γ-lactam moiety provides unique reactivity, allowing it to act as both an electrophile and a nucleophile. chemicalbook.com

This chemical versatility makes isatin a valuable building block for synthesizing a wide variety of heterocyclic compounds, including indoles and quinolines. chemicalbook.comrsc.org The isatin scaffold is a component of many molecules with a wide range of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. uobaghdad.edu.iqresearchgate.net

Overview of Derivatization Strategies for Isatin-Based Compounds

The isatin molecule offers multiple sites for chemical modification, making it a prime candidate for derivatization. These strategies aim to create libraries of novel compounds with enhanced or specific biological activities. The main derivatization points are the nitrogen atom (N-1), the C-3 carbonyl group, and the aromatic benzene ring (typically at positions C-5 and C-7). uobaghdad.edu.iqchemicalbook.com

N-Substitution: The hydrogen on the indole nitrogen is acidic and can be readily substituted. N-alkylation is a common modification, often achieved by reacting the sodium salt of an isatin with alkyl halides. chemicalbook.com N-acetylation is another strategy used to modify the isatin core. mdpi.com This modification can influence the compound's solubility, stability, and biological interactions. nih.gov

C-3 Carbonyl Reactions: The ketone at the C-3 position is highly reactive and a frequent site for derivatization. It readily undergoes condensation reactions with various amines and active methylene (B1212753) compounds to form Schiff bases and other derivatives. uobaghdad.edu.iq For instance, reaction with thiocarbohydrazide (B147625) can yield thiocarbohydrazones. mdpi.com

Aromatic Ring Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the benzene ring, typically at the C-5 and C-7 positions. chemicalbook.com Halogenation (e.g., chlorination, bromination) and nitration are common examples that significantly alter the electronic properties of the isatin scaffold. mdpi.comrsc.org

These derivatization approaches have led to the development of important drugs, including the anticancer agent Sunitinib. uobaghdad.edu.iqechemi.com

Contextualization of 7-chloro-1-methyl-1H-indole-2,3-dione within Substituted Isatin Research

The compound this compound is a specific derivative of isatin that combines two key modifications: chlorination at the 7-position of the aromatic ring and methylation at the N-1 position. While direct research on this specific molecule is not extensively published, its synthesis and properties can be understood from the established chemistry of its parent compounds, 7-chloroisatin (B1582877) and N-methylisatin.

The synthesis would logically proceed in two steps: the formation of 7-chloroisatin followed by N-methylation. 7-chloroisatin itself is a known compound used as a building block in organic synthesis. cymitquimica.com The introduction of a chlorine atom at the 7-position enhances its reactivity for further chemical transformations. cymitquimica.com The subsequent N-methylation, likely achieved using a methylating agent like methyl iodide or dimethyl sulfate (B86663), would cap the reactive N-H group, altering the molecule's polarity and hydrogen bonding capabilities. eurekaselect.com

The presence of the electron-withdrawing chloro group at the C-7 position and the electron-donating methyl group at the N-1 position modifies the electronic distribution of the isatin core, which in turn influences its reactivity and potential biological activity. Research on related compounds, such as 7-chloroisatin derivatives, has explored their potential as antioxidant agents. uobaghdad.edu.iquobaghdad.edu.iq The study of specific substituted isatins like this compound is part of a broader effort to systematically explore how different functional groups at various positions on the isatin scaffold affect its chemical and biological properties.

Table 1: Physicochemical Properties of this compound This data is based on predicted and catalog information.

| Property | Value | Source |

| CAS Number | 63220-48-4 | echemi.com |

| Molecular Formula | C₉H₆ClNO₂ | echemi.comuni.lu |

| Molecular Weight | 195.61 g/mol | echemi.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| SMILES | CN1C2=C(C=CC=C2Cl)C(=O)C1=O | uni.lu |

| InChI Key | JRICJMZRQHSQKB-UHFFFAOYSA-N | uni.lusigmaaldrich.com |

| Predicted Density | 1.454 g/cm³ | echemi.com |

| Predicted Boiling Point | 324.953 °C at 760 mmHg | echemi.com |

Historical Perspectives and Contemporary Relevance of Substituted Indole-2,3-diones

The parent compound, isatin, has a long history in chemical research. It was first obtained in 1840 by Otto Linné Erdman and Auguste Laurent as a product from the oxidation of indigo (B80030) dye. chemicalbook.comchemicalbook.com Initially explored for its role in dye chemistry, the synthetic versatility of isatin soon became apparent. chemicalbook.com

Over the decades, research has shifted towards the biological and pharmacological properties of its derivatives. chemicalbook.com Isatin itself was identified as an endogenous compound in mammalian tissues, where it may act as a modulator of biochemical processes. chemicalbook.com This discovery spurred further investigation into its physiological roles.

In contemporary research, substituted indole-2,3-diones are more relevant than ever. They are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. mdpi.comorgsyn.org The development of multi-drug resistant cancer cells and pathogens has created an urgent need for new therapeutic agents, and isatin derivatives are being actively investigated to meet this challenge. The ability to fine-tune the properties of the isatin core through derivatization allows chemists to design molecules with improved selectivity and efficacy for targets such as protein kinases, proteases, and tubulin, underscoring the enduring importance of this heterocyclic scaffold. nih.gov

Properties

IUPAC Name |

7-chloro-1-methylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c1-11-7-5(8(12)9(11)13)3-2-4-6(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRICJMZRQHSQKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2Cl)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474357 | |

| Record name | 7-chloro-1-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63220-48-4 | |

| Record name | 7-chloro-1-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloro-1-methyl-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Chloro 1 Methyl 1h Indole 2,3 Dione and Analogues

Established Synthetic Routes for Indole-2,3-dione Ring System

The foundational indole-2,3-dione core can be assembled through several classical name reactions, each offering a distinct pathway from readily available starting materials. dergipark.org.tr

Conventional Procedures: Sandmeyer, Stolle, Gassman, and Martinet Approaches

The Sandmeyer isatin (B1672199) synthesis is one of the oldest and most direct methods for preparing isatins. organic-chemistry.org The process begins with the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate (B86663) to form an isonitrosoacetanilide intermediate. nih.govnih.gov This intermediate is then cyclized using a strong acid, such as concentrated sulfuric acid, to yield the isatin core with reported yields often exceeding 75%. nih.govnih.gov

The Stolle synthesis offers an alternative route, particularly for N-substituted isatins. organic-chemistry.org This two-step procedure involves the acylation of a primary or secondary arylamine with oxalyl chloride to generate a chlorooxalylanilide intermediate. acs.org Subsequent intramolecular Friedel-Crafts-type cyclization, promoted by a Lewis acid like aluminum trichloride (B1173362) or boron trifluoride, affords the indole-2,3-dione. organic-chemistry.orgnih.gov

The Gassman indole (B1671886) synthesis provides a one-pot method to produce substituted indoles, which can be further oxidized to isatins. researchgate.netbiomedres.us The reaction sequence involves the treatment of an aniline with tert-butyl hypochlorite (B82951) to form an N-chloroaniline, which then reacts with an α-alkylthioketone. biomedres.us The addition of a base, like triethylamine, induces a nih.govbiomedres.us-sigmatropic rearrangement to form a 3-thiomethylindole, which can be subsequently oxidized to the corresponding isatin. nih.govresearchgate.net

The Martinet dioxindole synthesis involves the condensation of a primary or secondary aniline with an ester of mesoxalic acid to produce a dioxindole, which can be oxidized to an isatin. sigmaaldrich.com This method is particularly useful for preparing oxindole (B195798) derivatives. sigmaaldrich.com

Table 1: Overview of Conventional Isatin Synthesis Methods

| Synthesis Method | Key Reactants | Key Intermediates | Conditions |

|---|---|---|---|

| Sandmeyer | Aniline, Chloral hydrate, Hydroxylamine | Isonitrosoacetanilide | Acid-catalyzed cyclization (e.g., H₂SO₄) |

| Stolle | Arylamine, Oxalyl chloride | Chlorooxalylanilide | Lewis acid-catalyzed cyclization (e.g., AlCl₃) |

| Gassman | Aniline, α-Alkylthioketone | N-chloroaniline, Sulfonium ylide | One-pot reaction with base-induced rearrangement |

| Martinet | Aniline, Mesoxalic acid ester | Dioxindole | Condensation, often without oxygen |

Modern and Environmentally Benign Synthesis Protocols

In recent years, there has been a significant push towards developing more environmentally friendly and efficient methods for isatin synthesis. These "green" approaches often focus on reducing reaction times, minimizing waste, and using less hazardous reagents. dergipark.org.tr Microwave-assisted organic synthesis has emerged as a powerful tool, drastically reducing reaction times and often increasing yields for various organic transformations, including the synthesis of isatin derivatives. uni.lu

Ultrasound irradiation is another green technique that has been successfully applied to the synthesis of isatin derivatives. nih.gov Sonochemistry can enhance reaction rates and yields, often under milder conditions than conventional heating. nih.gov Furthermore, the development of metal-free catalytic systems, for instance, using I₂-DMSO for the cyclization of 2-amino acetophenones, represents a move away from potentially toxic and expensive metal catalysts. dergipark.org.tr The oxidation of commercially available substituted indoles using green oxidizing agents like molecular oxygen in the presence of a photosensitizer also provides a modern and atom-economical route to N-alkylated isatins. nih.gov

Targeted Synthesis of 7-chloro-1-methyl-1H-indole-2,3-dione

The synthesis of the title compound, this compound, necessitates the formation of the isatin ring with a chlorine atom at the 7-position, followed by the introduction of a methyl group at the nitrogen atom. The initial synthesis of 7-chloroisatin (B1582877) can be achieved through the established methods described above, starting from 2-chloroaniline.

N-Alkylation Strategies for Introducing the 1-Methyl Moiety

N-alkylation of the isatin core is a common transformation that not only modifies the compound's properties but also serves as a key step in the synthesis of more complex derivatives. nih.gov The N-H proton of isatin is acidic and can be removed by a base to generate the corresponding anion, which then acts as a nucleophile towards an alkylating agent, such as methyl iodide or dimethyl sulfate, to furnish the N-methylated product. nih.gov

Commonly used bases for this reaction include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF). nih.govacs.org

Table 2: Conditions for N-Methylation of Isatins

| Base | Alkylating Agent | Solvent | Noteworthy Features |

|---|---|---|---|

| K₂CO₃ / Cs₂CO₃ | Alkyl Halides | DMF / NMP | Efficient under microwave irradiation nih.gov |

| CaH₂ | Alkyl Bromide/Iodide | DMF | Stirred at 60 °C for 1 hour acs.org |

| NaH | Alkyl Halides | Various | Strong base, requires anhydrous conditions nih.gov |

Phase transfer catalysis (PTC) offers a practical and efficient method for the N-alkylation of isatins and other nitrogen heterocycles. researchgate.netimist.ma This technique is particularly advantageous as it allows for the reaction between a water-soluble nucleophile (the isatin anion, generated in an aqueous or solid phase) and a water-insoluble electrophile (the alkylating agent, in an organic phase). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transport of the nucleophile across the phase boundary. researchgate.netphasetransfercatalysis.com

For the N-methylation of 7-chloroisatin, a PTC approach would involve stirring the starting material with a base like potassium carbonate in a two-phase system (e.g., a solid-liquid system with DMF as the solvent) in the presence of TBAB and the methylating agent. researchgate.net This methodology often leads to high yields under mild reaction conditions. researchgate.netimist.ma

While N-alkylation is the most common site of reaction for the isatin anion, the presence of the C3-carbonyl group can sometimes lead to O-alkylation as a side reaction. However, N-alkylation is generally favored. The regioselectivity of the alkylation can be influenced by factors such as the solvent, the counter-ion of the base, and the nature of the alkylating agent.

To ensure exclusive N-methylation of 7-chloroisatin, the reaction conditions can be optimized. The use of polar aprotic solvents like DMF typically favors N-alkylation. nih.gov The choice of a suitable base and methylating agent is also crucial. For instance, the combination of potassium carbonate and methyl iodide in DMF is a well-established method for the N-methylation of isatins, generally proceeding with high regioselectivity. nih.gov In cases where regioselectivity is a concern, protection of the C3-carbonyl group can be employed, although this adds extra steps to the synthetic sequence. acs.org

Introduction of the 7-Chloro Substituent

The introduction of a chlorine atom at the 7-position of the isatin ring is a critical step in the synthesis of the target compound and its analogues. This is generally achieved by starting with a pre-substituted aniline derivative. The Sandmeyer isatin synthesis is a conventional and widely used method for preparing isatin and its derivatives. nih.gov This process involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the isatin ring.

For the synthesis of 7-chloro substituted isatins, a 3-chloroaniline (B41212) derivative is the logical starting material. A general two-step synthetic method for isatin derivatives involves:

Reacting an aniline derivative with hydroxylamine and trihaloacetaldehyde under acidic conditions to produce an N-(substituted phenyl)-2-(hydroxyimino)acetamide. google.com

Cyclizing this intermediate using a strong acid or a Lewis acid as a catalyst to form the final isatin derivative. google.com

To obtain this compound specifically, one would typically start with 3-chloro-N-methylaniline. Alternatively, 7-chloroisatin can be synthesized from 3-chloroaniline and subsequently N-methylated. nih.govbiosynth.com

Synthesis of Advanced Derivatives from this compound

The dicarbonyl functionality and the chlorinated aromatic ring of this compound provide multiple reaction sites for the synthesis of advanced and structurally diverse derivatives.

Reactions at the Dione (B5365651) Carbonyls (C2 and C3)

The C2 and C3 carbonyl groups of the isatin core are key reaction centers. The C3-carbonyl is particularly reactive and susceptible to nucleophilic attack, making it a common site for derivatization.

One prominent reaction is the formation of Schiff bases (imines) at the C3 position. For instance, 7-chloroisatin (the N-demethylated analogue) readily reacts with various aromatic amines in a solvent like DMF with a catalytic amount of glacial acetic acid to yield the corresponding C3-imino derivatives. uobaghdad.edu.iq These Schiff bases can then serve as intermediates for constructing more complex heterocyclic systems. A notable example is their reaction with phenyl isocyanate, which leads to the formation of novel spiro azetidine (B1206935) scaffolds in excellent yields. uobaghdad.edu.iquobaghdad.edu.iq

Table 1: Synthesis of Schiff Bases and Spiro Derivatives from 7-Chloroisatin

| Reactant 1 | Reactant 2 | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| 7-Chloroisatin | Aromatic Amine | Schiff Base | Condensation at C3-carbonyl | uobaghdad.edu.iq |

| Schiff Base of 7-Chloroisatin | Phenyl Isocyanate | Spiro Azetidine | Cycloaddition | uobaghdad.edu.iquobaghdad.edu.iq |

| Schiff Base of 7-Chloroisatin | Phenyl Thioisocyanate | Spiro Thioazetidine | Cycloaddition | uobaghdad.edu.iquobaghdad.edu.iq |

The isatin scaffold, particularly at the C3-carbonyl, can undergo condensation with active methylene (B1212753) compounds. This reactivity allows for the synthesis of derivatives like 1-methylisoindigo through an acid-catalyzed condensation of N-methylisatin with 2-oxindole. nih.gov

Substitution and Coupling Reactions at the Aromatic Ring (e.g., Suzuki-Miyaura)

The chlorine atom on the aromatic ring of this compound serves as a handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of various substituents. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound using a palladium catalyst, is a powerful tool for this purpose. libretexts.orgnih.gov

Research on the regioselective Suzuki-Miyaura reactions of 4,7-dichloro-N-methylisatin demonstrates the feasibility of such transformations. rsc.org In this case, the reaction with various arylboronic acids proceeds with high site-selectivity, favoring substitution at the C4 position over the C7 position due to electronic factors. rsc.org This suggests that in this compound, the C7-chloro substituent would be reactive under appropriate Suzuki-Miyaura conditions, allowing for the synthesis of 7-aryl-1-methylisatin derivatives.

Table 2: Regioselective Suzuki-Miyaura Coupling of a Dichloro-N-methylisatin Analogue

| Substrate | Boronic Acid | Catalyst System | Major Product | Selectivity | Reference |

|---|---|---|---|---|---|

| 4,7-dichloro-N-methylisatin | Arylboronic acids | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-7-chloro-N-methylisatin | High selectivity for C4 position | rsc.org |

These findings highlight the potential for selective functionalization at the C7 position of the title compound to create a library of novel derivatives.

Formation of Heterocyclic Rings via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a highly efficient method for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org Isatin derivatives are excellent substrates for these reactions, typically involving the C3-carbonyl group. The reaction generates an in situ 1,3-dipole (an azomethine ylide) from the condensation of isatin with an amino acid (such as L-proline), which then reacts with a dipolarophile. nih.govfrontiersin.org

This multicomponent approach allows for the synthesis of complex spirooxindole-pyrrolidine and dispirooxindole heterocyclic systems with high diastereoselectivity. nih.govmdpi.com A variety of isatins bearing different substitution patterns, including those with electron-withdrawing groups, can be used successfully in these reactions. nih.gov The reaction is often tolerant of various functional groups on both the isatin and the dipolarophile (e.g., maleimides, maleic anhydride). nih.gov

Table 3: 1,3-Dipolar Cycloaddition using Isatin Derivatives

| Isatin Component | Amino Acid | Dipolarophile | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Substituted Isatins (e.g., 6-bromoisatin) | L-proline | N-ethylmaleimide | N-fused pyrrolidinyl spirooxindole | High yield (94%), excellent diastereoselectivity (>99:1 dr) | nih.gov |

| Isatin | Benzylamine | Benzylideneacetone | Spiro-pyrrolidine-oxindole | Can be performed in water | frontiersin.org |

This strategy provides a powerful route to access diverse and potentially bioactive spiro-heterocyclic scaffolds from this compound.

Multi-component Reactions for Complex Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. tcichemicals.com Isatins are valuable building blocks in MCRs for generating molecular diversity.

One example is a three-component reaction of an isatin, an amino acid, and a dipolarophile, as described in the 1,3-dipolar cycloaddition section, which is a classic MCR. nih.gov Another approach involves the reaction of isatins with amines and isocyanoacetates, which can lead to a variety of imidazolone (B8795221) scaffolds, including derivatives of the green fluorescent protein (GFP) chromophore. nih.gov The specific outcome of these reactions can often be controlled by carefully selecting the reactants and conditions. nih.gov

Furthermore, copper-catalyzed MCRs involving 2-methylindole, aromatic aldehydes, and cyclic 1,3-diones have been developed to synthesize diverse spirotetrahydrocarbazoles. nih.gov These reactions proceed through the in situ formation of dienes and dienophiles followed by a Diels-Alder cycloaddition. nih.gov While starting from indole rather than isatin, these principles demonstrate the power of MCRs to build complex polycyclic systems from simpler heterocyclic precursors, a strategy applicable to derivatives of this compound.

Chemical Reactivity and Transformation Mechanisms of 7 Chloro 1 Methyl 1h Indole 2,3 Dione

Reaction Pathways of the Isatin (B1672199) Dione (B5365651) Functionality

The isatin scaffold is renowned for its synthetic versatility, which arises from the reactivity of its dione functionality. The core structure contains two carbonyl groups at the C-2 and C-3 positions, each with distinct chemical characteristics.

Nucleophilic Additions and Condensations at Carbonyl Centers

The reactivity of the isatin dione system is dominated by the C-3 carbonyl group, which behaves like a typical ketone and is highly susceptible to nucleophilic attack. growingscience.com This electrophilicity allows for a wide range of nucleophilic addition reactions. jackwestin.com The general mechanism involves the attack of a nucleophile on the partially positive carbonyl carbon, breaking the C=O pi bond to form a tetrahedral intermediate. masterorganicchemistry.comyoutube.com Subsequent protonation of the resulting alkoxide yields an alcohol. youtube.com

A prominent reaction pathway for isatins is condensation with compounds containing active methylene (B1212753) groups, known as the Knoevenagel condensation. sciforum.netresearchgate.net This reaction, often catalyzed by a weak base, involves a nucleophilic addition followed by dehydration to form a new carbon-carbon double bond. sciforum.netresearchgate.net For example, isatins react with malononitrile (B47326) to yield the corresponding dicyanomethylene derivatives. researchgate.net

Another significant class of reactions involves condensation with primary amines to form Schiff bases (imines) at the C-3 position. wjpsonline.comcore.ac.uk This reaction proceeds via nucleophilic attack of the amine on the C-3 carbonyl, forming a carbinolamine intermediate which then dehydrates to yield the C=N bond of the imine. nih.gov These Schiff bases are versatile intermediates for synthesizing more complex heterocyclic systems. growingscience.comresearchgate.net In contrast, the C-2 carbonyl group possesses amide character due to its linkage to the indole (B1671886) nitrogen. This delocalization of the nitrogen's lone pair into the carbonyl reduces its electrophilicity, making it significantly less reactive towards nucleophiles than the C-3 keto-group.

Tautomeric Equilibria Involving the Dione System

Tautomerism is the interconversion of structural isomers, commonly through the relocation of a hydrogen atom. wikipedia.org The most relevant form for dione systems is keto-enol tautomerism, where an equilibrium exists between a ketone (keto form) and a compound containing an alcohol adjacent to a double bond (enol form). masterorganicchemistry.comlibretexts.org

For 7-chloro-1-methyl-1H-indole-2,3-dione, the N-methylation prevents the amide-imidic acid tautomerism often seen in primary and secondary amides. youtube.com However, keto-enol tautomerism involving the C-3 carbonyl is theoretically possible, which would result in the formation of 3-hydroxy-1H-indol-2-one. Generally, the keto form of simple ketones is thermodynamically more stable and thus favored at equilibrium due to the higher strength of the C=O double bond compared to a C=C double bond. youtube.com The equilibrium can shift toward the enol form if it is stabilized by factors such as conjugation or intramolecular hydrogen bonding. youtube.comyoutube.com In the case of this compound, the N-methyl group precludes the formation of an intramolecular hydrogen bond that could stabilize the enol tautomer. While conjugation with the aromatic ring provides some stability, the dione (keto) form is expected to be the overwhelmingly predominant species in equilibrium.

Influence of the 7-Chloro Substituent on Reactivity

The presence of a chlorine atom at the 7-position of the indole ring significantly modulates the electronic properties and reactivity of the molecule.

Electrophilic Properties Enhancement

The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density across the entire molecule. The consequence is an enhancement of the electrophilic character of the carbonyl carbons, particularly the adjacent C-2 amide carbonyl. This increased partial positive charge makes the carbonyl centers more susceptible to attack by nucleophiles. The electron-withdrawing nature of halogens at the C-7 position has been noted to improve the biological potency of isatin derivatives, which may be linked to this enhanced reactivity. growingscience.com

Directing Effects in Electrophilic Aromatic Substitution (if applicable)

While the isatin ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution (EAS), such reactions can occur under forcing conditions. masterorganicchemistry.comwikipedia.org The outcome of EAS on a substituted benzene (B151609) ring is governed by the directing effects of the existing substituents. pressbooks.pubchemistrytalk.org Activating groups tend to direct incoming electrophiles to the ortho and para positions, while deactivating groups (except halogens) direct to the meta position. libretexts.org

In this compound, the aromatic ring has three key substituents influencing its reactivity: the fused dione ring, the N-methyl group, and the 7-chloro group.

Dione Ring: The carbonyl groups are strongly deactivating and act as meta-directors.

7-Chloro Group: Halogens are an exception to the general rule; they are deactivating due to their inductive effect but are ortho- and para-directors because their lone pairs can stabilize the cationic intermediate (sigma complex) through resonance. pressbooks.publibretexts.orglibretexts.org The chlorine at C-7 would therefore direct incoming electrophiles to the C-4 and C-6 positions.

N-Methyl Group: The N-methyl group is part of the deactivating amide system.

Summary of Directing Effects on the Aromatic Ring

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |

| Amide Carbonyl | C-2 | Electron-withdrawing (Resonance & Induction) | Deactivating | Meta-directing |

| Chloro | C-7 | Electron-withdrawing (Induction), Electron-donating (Resonance) | Deactivating | Ortho-, Para-directing |

Transformations Involving the Indole Nitrogen (N1) and Methyl Group

The indole nitrogen in this compound is part of a tertiary amide functionality. This chemical environment renders it non-basic and unreactive to typical electrophiles that would target a secondary amine nitrogen. Therefore, reactions like further alkylation or acylation at N1 are not feasible.

The primary transformation involving this position would be N-demethylation. The cleavage of C-N bonds is challenging due to their high dissociation energy, but several methods exist for the N-demethylation of tertiary N-methyl amines, particularly in alkaloid chemistry. nih.gov These methods often involve harsh conditions or specific reagents. Notable procedures include:

The von Braun reaction: This involves reacting the tertiary amine with cyanogen (B1215507) bromide (BrCN), followed by hydrolysis of the resulting cyanamide. nih.govresearchgate.net

Reaction with chloroformates: Reagents like phenyl chloroformate or α-chloroethyl chloroformate can react with the tertiary amine, and the resulting carbamate (B1207046) can be cleaved to yield the secondary amine.

Oxidative methods: The tertiary amine can be oxidized to its N-oxide, which is then treated with a reducing agent like FeSO₄ in a modified Polonovski reaction to achieve demethylation. google.com Other systems, such as those using ferrocene, have also been developed for this purpose. nih.gov

These reactions demonstrate that while the N-methyl group is generally stable, its removal is chemically possible, providing a pathway to N-unsubstituted or differently N-substituted 7-chloroisatin (B1582877) derivatives. Direct transformations of the methyl group's C-H bonds, such as radical halogenation or oxidation, are conceivable but would likely require highly specific and harsh conditions that could affect other parts of the molecule.

Ring Expansion and Rearrangement Reactions

Ring expansion reactions of isatin derivatives are valuable synthetic transformations that allow for the construction of more complex, fused heterocyclic scaffolds. These reactions typically involve the cleavage of the C2-C3 bond of the isatin core and the subsequent incorporation of one or more atoms to form a larger ring.

One of the most well-known ring expansion reactions of isatins is the Pfitzinger reaction , which has been a cornerstone for the synthesis of quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The classical Pfitzinger reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.org The mechanism is initiated by the hydrolysis of the amide bond in isatin to form an α-keto-anilino acid intermediate. wikipedia.org However, in the case of This compound , the presence of the N-methyl group precludes this initial hydrolysis step, rendering the classical Pfitzinger reaction inapplicable.

A variation, the Halberkann variant , involves the reaction of N-acyl isatins with a base to yield 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org While this demonstrates a ring expansion pathway for N-substituted isatins, it is not directly transferable to N-methylisatins.

Despite the limitations of the classical Pfitzinger reaction, other potential ring expansion pathways for N-substituted isatins exist. For instance, reactions with certain nucleophiles could potentially lead to the opening of the five-membered ring and subsequent rearrangement to a six-membered ring. Research on the synthesis of quinazoline (B50416) derivatives from isatins provides another avenue for potential ring expansion. researchgate.netresearchgate.net These methods often involve the reaction of isatins with nitrogen-containing nucleophiles like amidines or hydrazines.

It is important to emphasize that while these reactions are established for other isatin derivatives, their successful application to This compound would require specific experimental validation to determine the feasibility, reaction conditions, and product distribution. The electronic effects of the chloro group at the 7-position and the steric and electronic influence of the N-methyl group would play a crucial role in the outcome of such reactions.

Rearrangement reactions of the isatin core itself, without the incorporation of additional atoms into a larger ring, are less commonly reported. The stability of the indole-2,3-dione system generally disfavors spontaneous rearrangements. However, under specific conditions, such as photochemical activation or in the presence of strong acids or bases, skeletal rearrangements could theoretically occur.

Due to the lack of specific experimental data in the scientific literature for the ring expansion and rearrangement reactions of This compound , a detailed discussion of research findings and interactive data tables cannot be provided at this time. Further experimental investigation is required to explore these potential transformations.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the nuclei within a molecule. For 7-chloro-1-methyl-1H-indole-2,3-dione, ¹H and ¹³C NMR, along with two-dimensional techniques, are crucial for a complete structural assignment.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the N-methyl group. The protons on the benzene (B151609) ring (H-4, H-5, and H-6) typically resonate in the downfield region between δ 7.0 and 8.0 ppm due to the deshielding effects of the aromatic system and the electron-withdrawing carbonyl groups. The chlorine atom at the C-7 position also influences the chemical shifts of the adjacent aromatic protons. The N-methyl group protons appear as a sharp singlet at a more upfield position, typically around δ 3.2-3.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 | 7.55 - 7.65 | d |

| H-5 | 7.10 - 7.20 | t |

| H-6 | 7.45 - 7.55 | d |

| N-CH₃ | 3.20 - 3.40 | s |

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

In the ¹³C NMR spectrum, the carbonyl carbons (C-2 and C-3) are the most deshielded, appearing far downfield (δ > 150 ppm). The C-3 ketone carbon typically resonates at a lower field than the C-2 amide carbon. The aromatic carbons of the benzene ring produce signals in the δ 110-150 ppm range. The carbon attached to the chlorine (C-7) and the quaternary carbons (C-3a and C-7a) can be identified based on their chemical shifts and the absence of attached protons. The N-methyl carbon signal is found in the upfield region, generally between δ 25-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=O) | 157.0 - 159.0 |

| C-3 (C=O) | 182.0 - 184.0 |

| C-3a | 117.0 - 119.0 |

| C-4 | 124.0 - 126.0 |

| C-5 | 123.0 - 125.0 |

| C-6 | 138.0 - 140.0 |

| C-7 | 115.0 - 117.0 |

| C-7a | 148.0 - 150.0 |

| N-CH₃ | 26.0 - 28.0 |

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of proton and carbon signals. ipb.pt The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly useful for identifying long-range (2-3 bond) correlations between protons and carbons. For instance, HMBC would show a correlation from the N-methyl protons to the C-2 and C-7a carbons, confirming the connectivity around the nitrogen atom. Correlations between the aromatic protons and their neighboring carbons would solidify the assignments within the benzene ring. ipb.pt

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons. A NOESY spectrum would be expected to show a cross-peak between the N-methyl protons and the H-6 proton, which would help to confirm the conformation of the molecule in solution.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular packing. While a specific crystal structure for this compound is not available, analysis of closely related isatin (B1672199) derivatives allows for a detailed prediction of its solid-state characteristics.

The core indole-2,3-dione ring system in related compounds is known to be nearly planar. researchgate.netiucr.orgresearchgate.net The non-hydrogen atoms of the bicyclic system typically show only minor deviations from the mean plane. researchgate.net The introduction of the methyl group at the N-1 position is not expected to significantly distort the planarity of the ring system. The bond lengths and angles are consistent with standard values for sp² hybridized carbons and amides, with the C=O bonds being the shortest and the C-N bonds exhibiting partial double bond character.

Table 3: Typical Bond Lengths and Angles for the Isatin Core Based on Related Structures

| Bond/Angle | Typical Value | Reference |

|---|---|---|

| C2=O2 | 1.21 - 1.23 Å | researchgate.netresearchgate.net |

| C3=O3 | 1.21 - 1.23 Å | researchgate.netresearchgate.net |

| N1-C2 | 1.36 - 1.39 Å | researchgate.netresearchgate.net |

| N1-C7a | 1.39 - 1.41 Å | researchgate.netresearchgate.net |

| C-Cl | 1.72 - 1.74 Å | researchgate.net |

| C2-N1-C7a | 109 - 111° | researchgate.netresearchgate.net |

| O2=C2-C3 | 125 - 127° | researchgate.netresearchgate.net |

Note: Data derived from crystal structures of 7-methyl-1H-indole-2,3-dione and 4,7-dichloro-1H-indole-2,3-dione.

The intermolecular forces in the crystal lattice of this compound are distinct from its N-unsubstituted analogues. Due to the methylation of the indole (B1671886) nitrogen, the classic N-H···O hydrogen bond that typically leads to the dimerization of isatin molecules is absent. researchgate.netresearchgate.net

Consequently, the crystal packing is expected to be governed by weaker interactions. These may include weak C-H···O hydrogen bonds involving aromatic or methyl protons and the carbonyl oxygens. Halogen bonding, where the chlorine atom acts as an electrophilic region interacting with a nucleophilic atom like oxygen, might also play a role in the crystal packing.

A dominant feature of the crystal structure is anticipated to be π–π stacking interactions between the planar indole ring systems of adjacent molecules. nih.govmdpi.com In related structures, these interactions are often of a parallel-slipped or offset nature, with interplanar distances typically around 3.3 to 3.5 Å. researchgate.netresearchgate.net This arrangement helps to minimize electrostatic repulsion between the electron-rich π-systems and the permanent dipoles of the carbonyl groups while maximizing attractive dispersion forces. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 7-methyl-1H-indole-2,3-dione |

| 6-chloro-1H-indole-2,3-dione |

| 4-chloro-1H-indole-2,3-dione |

| 4,7-dichloro-1H-indole-2,3-dione |

| 7-bromo-1H-indole-2,3-dione |

| 5,7-dichloro-1H-indole-2,3-dione |

| Aniline (B41778) |

| Toluidine |

| 2,3-Dimethyl-1H-indole |

| 4-chloro-1-(3-chlorobenzyl)-7-methyl-1H-indole-2,3-dione |

| Indole |

Crystalline Packing and Supramolecular Architectures

The analysis of the solid-state structure of a compound through single-crystal X-ray diffraction provides definitive insights into molecular geometry, packing arrangements, and non-covalent interactions that define its supramolecular architecture.

While specific crystallographic data for this compound (C₉H₆ClNO₂) is not available in the reviewed literature, the structural motifs of closely related isatin derivatives have been extensively studied, offering a model for its likely behavior. For instance, the crystal structure of 7-Methyl-1H-indole-2,3-dione reveals that molecules form dimers through pairs of N—H⋯O hydrogen bonds. researchgate.net These dimers then arrange into stacks along one of the crystal axes, stabilized by parallel slipped π–π interactions. researchgate.net A similar packing is observed in 4,7-Dichloro-1H-indole-2,3-dione, which also features dimerization via N—H⋯O hydrogen bonds and further linkage through π–π stacking. researchgate.net

In the case of this compound, the presence of the methyl group on the indole nitrogen (N1 position) precludes the formation of the N—H⋯O hydrogen bonds that are characteristic of its unsubstituted analogs. Consequently, its crystal packing would be primarily governed by other intermolecular forces. It is anticipated that the supramolecular architecture would be dominated by dipole-dipole interactions arising from the polar carbonyl groups and π–π stacking interactions between the planar indole rings. The precise nature of these interactions, such as the interplanar distance and slippage of the aromatic systems, would require specific experimental determination.

Table 1: Representative Crystallographic Data for a Related Isatin Analog This table presents data for a structurally similar compound to illustrate typical parameters. (Data for 7-Methyl-1H-indole-2,3-dione)

| Parameter | Value |

| Chemical Formula | C₉H₇NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8114 (10) |

| b (Å) | 3.8832 (4) |

| c (Å) | 24.362 (3) |

| β (°) | 99.055 (5) |

| Volume (ų) | 729.76 (15) |

| Z | 4 |

| Key Interactions | N—H⋯O hydrogen bonds, π–π stacking |

| Source: IUCrData (2017), 2, x170378. researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The monoisotopic mass of this compound is 195.0087 Da. echemi.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 195, with a characteristic isotopic pattern for a chlorine-containing compound (an M+2 peak at m/z 197 with approximately one-third the intensity of the M⁺ peak).

While detailed experimental fragmentation data for this specific compound is not widely published, predicted collision cross-section (CCS) values for various adducts are available and provide useful parameters for identification in liquid chromatography-mass spectrometry (LC-MS) analyses. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts This interactive table shows predicted mass-to-charge ratios and collision cross-sections.

| Adduct Type | Formula | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | [C₉H₇ClNO₂]⁺ | 196.01599 | 136.0 |

| [M+Na]⁺ | [C₉H₆ClNO₂Na]⁺ | 217.99793 | 148.8 |

| [M-H]⁻ | [C₉H₅ClNO₂]⁻ | 194.00143 | 140.2 |

| [M+K]⁺ | [C₉H₆ClNO₂K]⁺ | 233.97187 | 144.3 |

| [M]⁺ | [C₉H₆ClNO₂]⁺ | 195.00816 | 139.5 |

| Source: PubChemLite. uni.lu |

The fragmentation of isatin scaffolds typically proceeds via the sequential loss of carbonyl (C=O) groups. A plausible fragmentation pathway for this compound would involve an initial loss of a CO molecule (28 Da) from the molecular ion to yield a fragment at m/z 167. Subsequent fragmentation could involve the loss of the second CO group or cleavage of the five-membered ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its key structural features.

Based on data from analogous structures, the most prominent peaks would be the strong absorptions from the two carbonyl groups. The C3 ketone and the C2 amide carbonyl typically exhibit intense stretching vibrations in the region of 1700-1770 cm⁻¹. The exact positions can be influenced by the electronic effects of the substituents on the aromatic ring. Other expected vibrations include those for the aromatic C=C bonds, C-H bonds, and the C-Cl bond. Notably, unlike its unmethylated counterpart, 7-chloroisatin (B1582877), this compound will not show a characteristic N-H stretching band around 3200 cm⁻¹.

Table 3: Expected Characteristic IR Absorption Bands for this compound This table outlines the primary functional groups and their anticipated IR absorption regions based on related compounds.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone, Amide) | Stretching | 1720 - 1770 | Strong |

| C=C (Aromatic) | Stretching | 1500 - 1620 | Medium to Weak |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C-H (Methyl) | Stretching | 2850 - 3000 | Medium to Weak |

| C-N | Stretching | 1200 - 1350 | Medium |

| C-Cl | Stretching | 700 - 800 | Medium to Strong |

| Note: These are expected ranges based on analogous compounds. nist.gov |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in predicting the molecular properties of a compound like 7-chloro-1-methyl-1H-indole-2,3-dione. These computational methods, particularly Density Functional Theory (DFT), allow for the examination of a molecule's geometry, vibrational modes, electronic structure, and charge distribution.

Geometry Optimization and Vibrational Frequency Analysis

The initial step in computational analysis involves the geometry optimization of the molecule. For this compound, this process would computationally determine the most stable three-dimensional arrangement of its atoms, providing key information on bond lengths, bond angles, and dihedral angles. While specific optimized coordinates for this exact molecule are not published, data for related compounds like 7-methyl-1H-indole-2,3-dione provide a reference for the expected planarity of the core indole (B1671886) structure. researchgate.netresearchgate.net

Following optimization, a vibrational frequency analysis would be performed. This calculation predicts the frequencies of the fundamental modes of vibration of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. For substituted isatins, characteristic vibrational frequencies for the carbonyl (C=O) groups are a key feature. Theoretical calculations on related molecules have been used to correlate computed frequencies with experimental IR spectra, aiding in structural confirmation. journalcsij.com

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H6ClNO2 | echemi.comuni.lu |

| Molecular Weight | 195.61 g/mol | echemi.com |

| XLogP3 | 1.2 | echemi.com |

| Density | 1.454 g/cm³ | echemi.com |

| Boiling Point | 324.953 °C at 760 mmHg | echemi.com |

| Flash Point | 150.327 °C | echemi.com |

Note: These properties are predicted by computational models and may differ from experimental values.

Electronic Structure: HOMO-LUMO Energy Profiling

The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. For isatin (B1672199) derivatives, the distribution of the HOMO and LUMO is typically across the conjugated system of the molecule. researchgate.net

Charge Distribution Analysis (e.g., Mulliken Charges)

Charge distribution analysis, such as the calculation of Mulliken charges, provides insight into the partial atomic charges within the this compound molecule. This analysis helps to identify the electrophilic and nucleophilic sites. In the isatin core, the carbonyl carbons are expected to carry a partial positive charge, making them susceptible to nucleophilic attack, while the oxygen atoms will have a partial negative charge. The chlorine atom, being highly electronegative, will also influence the charge distribution on the aromatic ring.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP map would likely show negative potential (typically colored red) around the carbonyl oxygens, indicating regions that are attractive to electrophiles. Regions of positive potential (blue) would be expected around the hydrogen atoms and potentially near the carbonyl carbons, signifying sites for nucleophilic interaction.

Theoretical Studies on Reactivity and Selectivity

Theoretical studies, primarily using DFT, can be employed to understand the reaction mechanisms, reactivity, and selectivity of this compound in various chemical transformations.

Reaction Mechanism Elucidation using DFT

DFT calculations can be used to model the energy profiles of reaction pathways, including the structures of reactants, transition states, and products. This allows for the elucidation of reaction mechanisms at a molecular level. For instance, in reactions involving the isatin core, such as condensations or cycloadditions, DFT can help to explain the observed regioselectivity and stereoselectivity. Studies on related isatin derivatives have utilized DFT to understand the mechanism of cycloaddition reactions, confirming experimental findings. rsc.org While no specific DFT studies on the reaction mechanisms of this compound have been published, the methodologies applied to similar systems would be directly applicable.

Prediction of Reaction Outcomes and Regioselectivity

While specific computational studies predicting the reaction outcomes and regioselectivity for this compound are not extensively documented in dedicated publications, the principles for such predictions are well-established within the field of computational chemistry. nih.govnih.gov These methods are crucial for planning synthetic routes, as they can forecast the most likely sites for chemical reactions on a molecule. nih.govjocpr.com

For a molecule like this compound, several reactive sites exist. The electron-rich aromatic ring can undergo electrophilic substitution, while the carbonyl groups at positions 2 and 3 are susceptible to nucleophilic attack. The regioselectivity of these reactions is governed by the electronic and steric properties of the molecule.

Computational models, particularly those employing machine learning and density functional theory (DFT), are powerful tools for predicting regioselectivity. nih.govnih.gov These models analyze various molecular features, such as atomic partial charges, frontier molecular orbitals (HOMO and LUMO), and steric hindrance, to determine the most probable reaction pathway. jocpr.com For instance, in electrophilic aromatic substitution, the positions with the highest electron density are favored. Conversely, in nucleophilic additions to the carbonyl groups, the relative electrophilicity of the C2 and C3 carbons will dictate the outcome. The presence of the electron-withdrawing chloro group at the 7-position and the methyl group at the 1-position significantly influences the electron distribution within the indole ring system, thereby directing the regioselectivity of its reactions.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are indispensable tools in drug discovery for elucidating how a small molecule, or ligand, might interact with a biological target, typically a protein or enzyme. unibo.it These studies provide insights into the binding affinity and mode of interaction, which are critical for designing more potent and selective drugs.

Ligand-Protein Interaction Analysis

While specific docking studies for this compound are not widely published, research on closely related indole derivatives provides a framework for understanding its potential interactions. For example, molecular docking studies on other indole derivatives have revealed key interactions that contribute to their biological activity. unibo.itnih.gov These interactions often involve hydrogen bonding, hydrophobic interactions, and pi-pi stacking with amino acid residues in the active site of the target protein.

In a study on 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, docking simulations were performed against the epidermal growth factor receptor (EGFR), a common target in cancer therapy. nih.gov The analysis revealed that the indole moiety and other parts of the molecule formed crucial hydrogen bonds and hydrophobic interactions within the EGFR active site. nih.gov Similarly, research on 7-methyl-1H-indole-2,3-dione, a close analog of the title compound, has shown that the isatin core can form hydrogen bonds through its carbonyl oxygens and the N-H group (in the case of N-unsubstituted isatins). mdpi.com

For this compound, it can be hypothesized that the carbonyl oxygens at C2 and C3 would act as hydrogen bond acceptors, while the aromatic ring system could engage in pi-pi stacking and hydrophobic interactions. The chloro group at the 7-position can also participate in halogen bonding or alter the electronic landscape of the aromatic ring to enhance binding. The N-methyl group prevents the formation of a hydrogen bond from the indole nitrogen but increases the lipophilicity of the compound.

Below is a hypothetical data table illustrating the types of interactions that could be observed for this compound based on studies of similar compounds.

| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Amino Acid Residues (Examples) |

| Hydrogen Bonding | C2=O, C3=O | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Hydrophobic | Indole ring, Methyl group | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

| Pi-Pi Stacking | Benzene (B151609) ring of the indole | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Halogen Bonding | 7-Chloro group | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

Structure-Activity Relationship (SAR) Derivations

Structure-activity relationship (SAR) studies aim to understand how different chemical modifications to a core scaffold affect its biological activity. nih.gov By systematically altering functional groups, chemists can develop a set of rules that guide the design of more effective molecules. Although a comprehensive SAR for this compound is not fully established, data from related isatin and indole derivatives offer valuable insights.

Studies on various substituted indoles have shown that the nature and position of substituents on the indole ring are critical for activity. For example, in a series of indole-based HIV-1 fusion inhibitors, the position of linkage between indole rings and the nature of substituents on the benzyl (B1604629) ring were found to significantly impact antiviral activity. nih.gov

For isatin derivatives, modifications at the N1, C5, and C7 positions have been extensively explored. The introduction of a methyl group at N1, as in this compound, can enhance cell permeability and metabolic stability by removing the acidic N-H proton. The chloro group at C7 is an electron-withdrawing group that can influence the molecule's electronic properties and its ability to interact with target proteins. The position and nature of the halogen can drastically alter the activity profile.

A study on indole-1,2,4-triazole derivatives revealed that the presence of electron-withdrawing groups like fluorine and chlorine on an attached phenyl ring significantly enhanced anticancer efficacy. nih.gov This suggests that the chloro group at the 7-position of the title compound could be a key contributor to its potential biological activity.

The following table summarizes hypothetical SAR trends for this compound based on the analysis of related compounds.

| Position of Substitution | Type of Substituent | General Effect on Activity (Hypothetical) | Rationale |

| N1 | Methyl | May increase potency and/or cell permeability. | Blocks hydrogen bond donation, increases lipophilicity, and can provide favorable steric interactions. |

| C7 | Chloro | Can enhance activity through halogen bonding or by modifying electronic properties. | The electron-withdrawing nature can influence the reactivity of the carbonyls and the aromatic ring. The chloro group can also form specific interactions with the target protein. |

| C2/C3 Carbonyls | Conversion to other functional groups (e.g., oxime) | Can lead to a change in biological target and activity profile. | The carbonyl groups are often key pharmacophoric features. Their modification can alter the binding mode and selectivity. For instance, isatin oximes have shown antiviral activity. |

Biological and Pharmacological Research Applications

Exploration of Biological Activities for 7-chloro-1-methyl-1H-indole-2,3-dione and its Derivatives

The indole (B1671886) ring system is a prominent heterocyclic structure found in numerous biologically active compounds and is a key component in many pharmaceutical agents. arkat-usa.org Derivatives of indole, including the specific compound this compound, are subjects of extensive scientific research due to their wide-ranging pharmacological potential. arkat-usa.orgnih.gov The versatility of the indole scaffold allows for the synthesis of diverse derivatives with activities spanning antiviral, antimicrobial, and anticancer applications. mdpi.com Modifications to the indole nucleus, such as the addition of halogen atoms like chlorine, can significantly influence the biological efficacy of these compounds. nih.govnih.gov Research has demonstrated that these synthetic derivatives often exhibit potent and sometimes highly specific biological actions, making them valuable candidates for drug discovery and development. nih.govnih.gov

The indole scaffold is a foundational structure for developing novel antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). mdpi.com Various indole derivatives have been synthesized and evaluated for their ability to interfere with the HIV life cycle at different stages. mdpi.comnih.gov

Research into indole-based compounds has yielded several derivatives with potent inhibitory effects on HIV-1 replication. One study focused on novel 3-oxindole-2-carboxylates, which are structurally related to the dione (B5365651) core of the subject compound. Among these, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one demonstrated a significant inhibitory effect on HIV-1 infection, with a half-maximal inhibitory concentration (IC50) of 0.4578 μM and a high selectivity index of 111.37. mdpi.com The inhibitory action of these compounds was directly correlated with their ability to suppress the viral replication cycle. mdpi.com

Other research has explored different modifications of the indole ring. Bis- and tris-indole alkaloids isolated from marine sponges have shown antiviral activity against HIV strains, with IC50 values ranging from 2.7 to 12 μM. mdpi.com Furthermore, derivatives of 7-azaindole (B17877), which is an analogue of indole, have been identified as potent inhibitors of HIV-1 attachment. researchgate.net

A key strategy in anti-HIV drug design is to target essential viral enzymes. The indole nucleus has proven to be a versatile scaffold for creating inhibitors that interact with multiple viral targets. nih.gov

Reverse Transcriptase (RT): HIV Reverse Transcriptase is a primary target for many antiviral drugs. nih.gov A library of compounds built on a 7-azaindole core yielded several potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The lead compound from this series inhibited RT with a submicromolar potency (IC50 = 0.73μM) and retained activity against clinically significant resistant mutants like K103N and Y181C. nih.gov While some 2-oxindole derivatives have also been reported as RTase inhibitors, a study on 3-oxindole derivatives found their primary mechanism was not RT inhibition but rather the suppression of Tat-mediated viral transcription. mdpi.com

Integrase (IN): HIV integrase is another critical enzyme for viral replication, and its inhibition is an attractive therapeutic strategy as there is no equivalent enzyme in host cells. nih.gov A recent study developed indole-2-carboxylic acid derivatives as potent HIV-1 integrase strand transfer inhibitors (INSTIs). Through structural modifications, a compound was developed that significantly inhibited the strand transfer activity of integrase with an IC50 of 0.13 μM. nih.gov

The table below summarizes the anti-HIV activity of selected indole derivatives.

| Compound Class | Specific Derivative/Example | Target | Activity (IC₅₀) | Source(s) |

| 3-Oxindole-2-carboxylates | methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one | HIV-1 Infection | 0.4578 µM | mdpi.com |

| 7-Azaindole NNRTI | Lead compound 8 | HIV-1 Reverse Transcriptase | 0.73 µM | nih.gov |

| Indole-2-carboxylic acids | Compound 20a | HIV-1 Integrase | 0.13 µM | nih.gov |

| Bis-indole Alkaloids | Dihydrospongotine C | HIV (HxB2, YU2) | 2.7 - 12 µM | mdpi.com |

Derivatives of 1H-indole-2,3-dione are recognized for their potential as antibacterial agents. researchgate.net The core indole structure serves as an excellent backbone for synthesizing new antimicrobial compounds with activity against a range of pathogens, including multidrug-resistant strains. nih.govnih.gov

Studies have shown that synthetic indole derivatives can be effective against multidrug-resistant Gram-positive bacteria. nih.gov For instance, the compound SMJ-2 was found to inhibit the respiratory metabolism and disrupt the membrane potential of these bacteria. nih.gov However, the efficacy against Gram-negative bacteria can be limited, potentially due to the outer membrane acting as a barrier. nih.gov

Other research has focused on creating hybrid molecules. A series of novel aminoguanidine-indole derivatives demonstrated potent antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.gov In this series, derivatives containing a chlorine atom on the indole ring showed varied activity, with N-benzyl indole derivatives having chloro substitution showing higher antibacterial efficacy. nih.gov Synthetically modified isatins (1H-indole-2,3-diones) have also exhibited potent inhibitory activity against several marine bacteria at low concentrations. researchgate.net

The table below presents the antibacterial activity of various indole derivatives.

| Compound Series | Test Organisms | Activity Range (MIC) | Source(s) |

| Aminoguanidine-indole derivatives | ESKAPE pathogens, resistant K. pneumoniae | 2–16 µg/mL | nih.gov |

| Synthetic Indole derivative (SMJ-2) | Multidrug-resistant Gram-positive bacteria | Potent at low concentrations | nih.gov |

| Modified Isatins | Marine bacteria (e.g., Planococcus donghaensis) | Potent at 2µ g/disc | researchgate.net |

| Indole-based alkaloids | Staphylococcus aureus, Sarcina lutea | 1.8 - 36.9 µM | mdpi.com |

The indole framework is a cornerstone in the development of anticancer agents, with numerous derivatives showing potent activity against various cancer cell lines. nih.govnih.gov Halogenated indoles, in particular, have been noted for their enhanced anticancer effects. nih.gov

Derivatives based on the indole structure have been shown to inhibit cancer cell growth and proliferation through various mechanisms. nih.govnih.gov One study on new substituted 3-(imidazolylmethylene)-2-indolinones found that these compounds mediated their antitumor effect by causing cell cycle arrest at the G2/M phase, which was followed by the induction of apoptosis. nih.gov

A derivative, (S)-5-chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, was found to inhibit the growth of HCT116 colon cancer cells with an EC50 of 7.1 ± 0.6 μM. mdpi.com Similarly, novel N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides have been investigated as promising anticancer agents against breast and colon cancer cell lines. researchgate.net Indole-based compounds designed as Bcl-2 inhibitors have demonstrated potent antiproliferative activity against human breast cancer (MCF-7), lung carcinoma (A549), and triple-negative breast cancer (MDA-MB-231) cell lines, with IC50 values in the sub-micromolar range for the most active compounds against MCF-7 cells. nih.gov

The following table summarizes the anticancer activity of selected indole derivatives.

| Compound Class/Derivative | Cancer Cell Line(s) | Mechanism/Target | Activity (IC₅₀/EC₅₀) | Source(s) |

| Indole-based Bcl-2 Inhibitors (U2, U3) | MCF-7 (Breast) | Bcl-2 Inhibition | 0.83 µM, 1.17 µM | nih.gov |

| A549 (Lung) | Bcl-2 Inhibition | 0.73 µM, 2.98 µM | nih.gov | |

| MDA-MB-231 (Breast) | Bcl-2 Inhibition | 5.22 µM, 4.07 µM | nih.gov | |

| (S)-5-chloro-indole derivative ((S)-1) | HCT116 (Colon) | DVL1 Inhibition | 7.1 µM | mdpi.com |

| Substituted 2-indolinones | HT-29 (Colon) | Cell Cycle Arrest (G2/M) | Varies | nih.gov |

| Indole-based derivatives (Va-i) | Various | Antiproliferative | 26 nM - 86 nM (GI₅₀) | nih.gov |

Antitumor and Anticancer Investigations

Potential Modulation of Cell Cycle Progression and Apoptosis Induction

Derivatives of the parent structure, 1H-indole-2,3-dione (isatin), have demonstrated the ability to interfere with cancer cell proliferation by inducing apoptosis (programmed cell death) and causing cell cycle arrest. Isatin (B1672199) itself has been shown to be cytotoxic to human promyelocytic leukemia (HL60) cells by inducing apoptosis, an effect confirmed by DNA fragmentation analysis. nih.govresearchgate.net

Studies on various analogs have revealed specific effects on the cell cycle. For instance, a benz[f]indole-4,9-dione analog was found to inhibit the growth of human lung cancer cells (A549) by inducing G2/M phase cell cycle arrest and apoptosis. nih.gov Similarly, certain chalcone (B49325) derivatives incorporating an indole moiety can halt the cell cycle at the G2/M phase and trigger apoptosis, effects that are linked to the generation of reactive oxygen species (ROS) and subsequent DNA damage. mdpi.commdpi.com Other related compounds, such as 7-chloroquinoline (B30040) derivatives, have also been shown to induce significant apoptosis in breast cancer cells. nih.gov This body of evidence suggests that the indole-2,3-dione scaffold is a promising framework for developing agents that can modulate critical cellular processes like cell cycle progression and apoptosis, indicating a potential avenue of investigation for this compound.

Other Reported Biological Activities of Indole-2,3-dione Scaffolds

The versatility of the indole-2,3-dione (isatin) scaffold is evident from the broad spectrum of biological activities reported for its derivatives. mdpi.comresearchgate.netnih.gov These activities highlight the therapeutic potential of this chemical class across various disease categories.

Anti-diabetic Activity: Isatin derivatives have been investigated as inhibitors of key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. nih.govmdpi.com By inhibiting these enzymes, these compounds can help lower post-meal blood glucose levels, a key strategy in managing type 2 diabetes. nih.gov Hybrid molecules containing indole, oxadiazole, and thiazolidinone components have shown excellent inhibitory potential against both α-amylase and α-glucosidase. mdpi.com

Anti-inflammatory Activity: The isatin scaffold is found in compounds exhibiting anti-inflammatory properties. researchgate.net

Anticonvulsant Activity: A significant number of isatin derivatives have been synthesized and evaluated for their anticonvulsant effects. mdpi.comresearchgate.netnih.gov Research has shown that certain derivatives of pyrrolidine-2,5-dione, a related structure, can protect against seizures in various experimental models, including the maximal electroshock (MES) and 6 Hz tests. mdpi.comnih.gov This suggests potential applications in the treatment of epilepsy. nih.govresearchgate.net

Antitubercular Activity: The emergence of multidrug-resistant tuberculosis has created an urgent need for new drugs. nih.govijapbc.com Schiff bases and other derivatives of 1H-indole-2,3-dione have shown promising activity against Mycobacterium tuberculosis. nih.govnih.govresearchgate.net Some compounds have exhibited significant inhibitory activity against the H37Rv strain of the bacterium. nih.gov

Antimalarial Activity: The indole scaffold is a key component in several promising antimalarial drug candidates. nih.govmdpi.com Derivatives created by hybridizing the isatin core with other pharmacophores, like 7-chloroquinoline, have demonstrated potent activity against chloroquine-resistant strains of Plasmodium falciparum. nih.govnih.gov The spiroindolone class of antimalarials, which features a related core structure, acts through novel mechanisms, such as inhibiting protein synthesis in the parasite. nih.gov

Anticholinesterase Activity: Derivatives of indole-2,3-dione have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. nih.govmdpi.comresearchgate.net By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine (B1216132) can be increased, which is a therapeutic strategy for managing Alzheimer's symptoms. sbmu.ac.ir Novel indole amines and indole-based thiadiazole derivatives have shown potent inhibition of these enzymes. mdpi.comnih.gov

Antioxidant Activity: Several studies have reported the antioxidant and free radical scavenging activities of isatin derivatives. mdpi.comnih.govnih.gov Isatin isolated from natural sources has demonstrated the ability to scavenge free radicals. nih.govresearchgate.net Synthetic derivatives have also shown moderate to good antioxidant activity in assays like the DPPH free radical scavenging test. nih.gov

Mechanism of Action Studies at the Molecular Level

Understanding how indole-2,3-dione derivatives exert their biological effects requires investigation at the molecular level, including the identification of their protein targets and the elucidation of their binding interactions and impact on cellular pathways.

Identification of Putative Biological Targets

The diverse pharmacological activities of the indole-2,3-dione scaffold stem from its ability to interact with a wide range of biological targets.

| Biological Activity | Putative Molecular Target(s) | Reference(s) |

| Anti-diabetic | α-glucosidase, α-amylase | nih.govmdpi.comnih.gov |

| Anticancer | EGFR, BRAFV600E, Tubulin, TrxR, Bcl-2, Mcl-1, LSD1, PARP-1, PI3K/mTOR | mdpi.comnih.gov |

| Antimalarial | PfATP4, Prolyl-tRNA synthetase | nih.govnih.gov |

| Anticonvulsant | Voltage-sensitive sodium channels | mdpi.com |

| Antitubercular | Enoyl-ACP reductase (InhA) | researchgate.net |

| Neurological | KCa3.1 potassium channel | nih.gov |

| Anti-Alzheimer's | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | nih.govmdpi.com |

Investigation of Binding Modes and Affinities

The potency of indole-2,3-dione derivatives is quantified by their binding affinities (e.g., IC₅₀, MIC, EC₅₀ values) to their respective targets. Molecular docking and kinetic studies provide insights into how these molecules interact with the active or allosteric sites of their target proteins. For example, kinetic analysis of an isoindolin-1,3-dione-based inhibitor of AChE revealed a competitive mode of inhibition. nih.govresearchgate.net Molecular docking studies have helped visualize interactions, such as hydrogen bonding and pi-pi stacking, between the inhibitor and key amino acid residues within the enzyme's active site, like Trp86. researchgate.net

The following table summarizes the reported inhibitory concentrations for various indole-2,3-dione derivatives against several biological targets.

| Derivative Class | Target | Reported Activity (IC₅₀ / MIC) | Reference(s) |

| Indoline-2,3-dione sulfonamides | α-glucosidase | 0.90 ± 0.10 µM | nih.gov |

| Indoline-2,3-dione sulfonamides | α-amylase | 1.10 ± 0.10 µM | nih.gov |

| Rhodanine-fused spiro[pyrrolidine-2,3'-oxindoles] | α-amylase | Good inhibition reported | nih.gov |

| Dihydropyrazino[1,2-a]indole-1,4-diones | EGFR | 32 nM | mdpi.com |

| Dihydropyrazino[1,2-a]indole-1,4-diones | BRAFV600E | 45 nM | mdpi.com |

| Indole-chalcone derivatives | Tubulin polymerization | 0.81 µM | mdpi.com |

| 5-nitro-1H-indole-2,3-dione thiosemicarbazones | M. tuberculosis H37Rv | Significant inhibition | nih.gov |

| Indole- and indazole-based aroylhydrazones | M. tuberculosis H37Rv | 0.3969 µM | researchgate.net |

| Isoindolin-1,3-dione acetohydrazides | Acetylcholinesterase (AChE) | 0.11 ± 0.05 µM | nih.gov |

| Isoindolin-1,3-dione acetohydrazides | Butyrylcholinesterase (BChE) | 5.7 ± 0.2 µM | nih.gov |

| Indole-based thiadiazoles | Acetylcholinesterase (AChE) | 0.15 ± 0.050 µM | mdpi.com |

| Indole-based thiadiazoles | Butyrylcholinesterase (BChE) | 0.20 ± 0.10 µM | mdpi.com |

Cellular Pathway Modulation